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molecular formula C7H7NO3 B1582141 2-Methyl-4-nitrophenol CAS No. 99-53-6

2-Methyl-4-nitrophenol

Cat. No. B1582141
M. Wt: 153.14 g/mol
InChI Key: KDQPMQNHVQVVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531532B2

Procedure details

2-Amino-4-chloropyridine (5.0 g), N-methyl pyrrolidone (40 ml), 2-hydroxy-5-nitrotoluene (11.9 g) and diisopropylethylamine (20.1 g) were put in a reaction vessel, followed by heating and stirring under a nitrogen atmosphere at 150° C. for 5 days. The reaction mixture was cooled down to room temperature and concentrated under a reduced pressure. To the resultant residue was added a saturated aqueous solution of sodium hydrogencarbonate, followed by stirring at room temperature overnight. To the reaction mixture was added tetrahydrofuran (200 ml) to partition. The aqueous layer was extracted with diethyl ether (100 ml). The organic layer was washed with brine (100 ml×2), dried over anhydrous sodium sulfate, and concentrated under a reduced pressure. The precipitated solid was suspended in diethyl ether and filtered off. The solid was washed with diethyl ether:ethyl acetate=1:1, and dried under aeration to provide the titled compound (4.36 g, 45.7%) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
45.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[OH:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=1[CH3:19].C(N(C(C)C)CC)(C)C>CN1CCCC1=O>[CH3:19][C:11]1[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:10]=1[O:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Name
Quantity
11.9 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
20.1 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirring under a nitrogen atmosphere at 150° C. for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
To the resultant residue was added a saturated aqueous solution of sodium hydrogencarbonate
STIRRING
Type
STIRRING
Details
by stirring at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added tetrahydrofuran (200 ml)
CUSTOM
Type
CUSTOM
Details
to partition
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
The solid was washed with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ethyl acetate=1:1, and dried under aeration

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
CC1=C(OC2=CC(=NC=C2)N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: PERCENTYIELD 45.7%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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